molecular formula C21H24NO2+ B11096892 1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane

1-Benzyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11096892
M. Wt: 322.4 g/mol
InChI Key: LZGYZCVOKCGYCA-UHFFFAOYSA-N
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Description

3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[222]OCTANE is a complex organic compound that belongs to the class of bicyclic compounds It features a unique structure with a benzoyloxy group and a benzyl group attached to a bicyclic azoniabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE typically involves multiple steps, starting from readily available precursors. One common method involves the quaternization of a bicyclic amine with a benzyl halide, followed by esterification with benzoyl chloride. The reaction conditions often require the use of organic solvents such as acetonitrile or dichloromethane and may involve catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the benzyl group can enhance lipophilicity and facilitate membrane penetration. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZOYLOXY)-1-BENZYL-1-AZONIABICYCLO[2.2.2]OCTANE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzoyloxy and benzyl groups allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H24NO2+

Molecular Weight

322.4 g/mol

IUPAC Name

(1-benzyl-1-azoniabicyclo[2.2.2]octan-3-yl) benzoate

InChI

InChI=1S/C21H24NO2/c23-21(19-9-5-2-6-10-19)24-20-16-22(13-11-18(20)12-14-22)15-17-7-3-1-4-8-17/h1-10,18,20H,11-16H2/q+1

InChI Key

LZGYZCVOKCGYCA-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(C2)OC(=O)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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